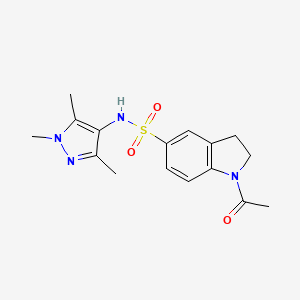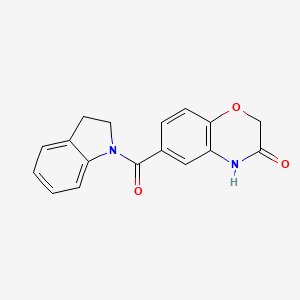![molecular formula C17H16N4OS B7462874 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)
2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide, commonly known as ITA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. ITA is a small molecule that exhibits a unique structure and possesses several interesting properties that make it a promising candidate for further research.
作用机制
The exact mechanism of action of ITA is not fully understood, but several studies have suggested that it exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. ITA has also been shown to induce apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the anti-apoptotic proteins.
Biochemical and physiological effects:
ITA has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiangiogenic properties. ITA has also been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells.
实验室实验的优点和局限性
ITA exhibits several advantages for laboratory experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, ITA also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
ITA has shown promising results in various preclinical studies, and several future directions can be pursued to further investigate its potential applications. These include:
1. Development of ITA derivatives with improved pharmacokinetic properties and reduced toxicity.
2. Exploration of the synergistic effects of ITA in combination with other chemotherapeutic agents.
3. Investigation of the potential applications of ITA in other diseases, such as cardiovascular diseases and metabolic disorders.
4. Elucidation of the exact mechanism of action of ITA and its downstream signaling pathways.
5. Development of novel drug delivery systems for ITA to enhance its bioavailability and efficacy.
In conclusion, ITA is a promising chemical compound that exhibits several interesting properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of various diseases.
合成方法
ITA can be synthesized using various methods, including the reaction of 2-aminothiazole with 2-(1H-indol-3-yl)ethylamine, followed by acetylation with acetic anhydride. The reaction can be carried out under mild conditions, and the yield of the product is generally high.
科学研究应用
ITA has been extensively studied for its potential applications in various fields, including cancer therapy, neurological disorders, and infectious diseases. Several studies have demonstrated that ITA exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. ITA has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, ITA has been found to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16(9-13-11-21-7-8-23-17(21)20-13)18-6-5-12-10-19-15-4-2-1-3-14(12)15/h1-4,7-8,10-11,19H,5-6,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJABLRRBMYGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CN4C=CSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)

![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)
![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)